1-(3,5-Dichlorophenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-2-butanol is an organic compound characterized by the presence of a butanol group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the reduction of 1-(3,5-dichlorophenyl)-2-butanone using a suitable reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2-butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, or tosyl chloride for conversion to tosylates.
Major Products Formed:
Oxidation: 1-(3,5-Dichlorophenyl)-2-butanone.
Reduction: 1-(3,5-Dichlorophenyl)-2-butane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-butanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-2-butanone
- 1-(3,5-Dichlorophenyl)-2-butane
- 3,5-Dichlorobenzyl alcohol
Comparison: 1-(3,5-Dichlorophenyl)-2-butanol is unique due to its specific structural features, which confer distinct chemical and biological propertiesSimilarly, its structure differs from 1-(3,5-dichlorophenyl)-2-butane, which lacks the hydroxyl group, affecting its chemical behavior and uses .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,10,13H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBQCOZSOIIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.